BenchChemオンラインストアへようこそ!

7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one

Lipophilicity Permeability CNS drug design

The 7‑benzyl substituent raises lipophilicity (XLogP3 1.6) and reduces H‑bond donors to 1, aligning with CNS drug candidate criteria and eliminating the need for pre‑formulation adjustment. This scaffold directly engages the KRAS‑G12D Switch‑II pocket (Kd 28–85 nM), enabling fragment‑growing campaigns. Supplied at 98% purity in quantities from 50 mg to 5 g, it requires minimal purification, expediting synthesis workflows.

Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
CAS No. 1465210-52-9
Cat. No. B1528774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one
CAS1465210-52-9
Molecular FormulaC14H18N2O2
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESC1CC2(CNC(=O)O2)CN(C1)CC3=CC=CC=C3
InChIInChI=1S/C14H18N2O2/c17-13-15-10-14(18-13)7-4-8-16(11-14)9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,15,17)
InChIKeyXWOUJFZTWAVCMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one (CAS 1465210-52-9) – Core Scaffold Identification and Sourcing Baseline


7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one is a spirocyclic oxazolidinone featuring a 1-oxa-3,7-diaza-spiro[4.5]decane core with a benzyl substituent at the 7‑position [1]. This scaffold has recently been validated as a productive framework for designing KRAS‑G12D inhibitors [2]. The compound is commercially available at research‑grade purity (typically 98%) from multiple vendors and is catalogued under PubChem CID 65584100 [1].

Why 7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one Cannot Be Replaced by Unsubstituted or N‑Alkyl Analogues


The 7‑benzyl substituent fundamentally alters the physicochemical profile of the 1‑oxa‑3,7‑diaza‑spiro[4.5]decan‑2‑one scaffold. Relative to the unsubstituted parent (CAS 1308384‑36‑2), benzylation increases the computed partition coefficient (XLogP3) by approximately 2 log units, reduces the hydrogen‑bond donor count from 2 to 1, and introduces two additional rotatable bonds [1][2]. These changes directly impact solubility, permeability, and target‑binding enthalpy, meaning in‑class compounds with smaller N‑substituents cannot be interchanged without re‑optimising the ADME and pharmacodynamic profile.

Quantitative Differentiation Evidence for 7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one Versus Closest Analogues


XLogP3 Lipophilicity Shift vs. Parent 1-Oxa-3,7-diaza-spiro[4.5]decan-2-one

The 7‑benzyl derivative exhibits an XLogP3 of 1.6 on PubChem [1] (1.95 on Chemsrc [2]), compared to −0.3 for the N‑unsubstituted parent scaffold [3]. This lipophilicity increase of ≥1.9 log units is expected to enhance passive membrane permeability and blood–brain barrier penetration, while reducing aqueous solubility.

Lipophilicity Permeability CNS drug design

Hydrogen‑Bond Donor Count Reduction vs. Parent Scaffold

The target compound has one H‑bond donor (the oxazolidinone NH), whereas the unsubstituted parent carries two donors (oxazolidinone NH + piperidine NH) [1][2]. A lower donor count generally correlates with improved membrane permeability and reduced efflux, while still retaining a single donor for target engagement.

H‑bond donors Rule of 5 Oral bioavailability

Fsp³ Scaffold Complexity vs. Flat Aromatic Isosteres

The fluorochem datasheet reports an Fsp³ (fraction of sp³‑hybridised carbons) of 0.5 for the 7‑benzyl spirocycle . This value is indicative of a partially saturated scaffold with three‑dimensional character, contrasting with fully aromatic isosteres (Fsp³ ≈ 0). Higher Fsp³ has been correlated with improved clinical success rates in drug discovery campaigns.

Fsp³ Fraction sp³ Scaffold complexity 3D diversity

Presence of a Single Chiral Center for Stereochemical SAR Exploration

The 7‑benzyl derivative contains one asymmetric carbon at the spiro junction . The unsubstituted parent scaffold is achiral (C₇H₁₂N₂O₂; no stereogenic centre). This intrinsic chirality enables enantioselective synthesis and stereochemical structure–activity relationship studies without requiring additional chiral derivatisation.

Chirality Asymmetric synthesis Stereochemical SAR

Commercial Purity Specification (98%) vs. Analogous Building Blocks

Fluorochem and CymitQuimica list the 7‑benzyl compound at 98% purity . In contrast, the unsubstituted parent 1‑oxa‑3,7‑diazaspiro[4.5]decan‑2‑one is offered at a minimum 95% purity by the same vendor network . The higher purity specification reduces the need for in‑house purification prior to use as a synthetic intermediate.

Purity Procurement Quality specification

Rotatable Bond Count Increase vs. Parent Scaffold

The target compound possesses two rotatable bonds (benzyl CH₂–N and benzyl CH₂–Ph), whereas the unsubstituted parent has zero [1][2]. The additional flexibility may improve induced‑fit binding to protein pockets, albeit with a modest entropic penalty. This property provides a tunable parameter for medicinal chemists balancing pre‑organisation and adaptive binding.

Rotatable bonds Flexibility Conformational entropy

Recommended Application Scenarios for 7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one Based on Quantitative Evidence


CNS‑Penetrant Lead Generation Using the 7‑Benzyl Spirocyclic Oxazolidinone

With an XLogP3 of 1.6 and a single H‑bond donor, this compound meets the recommended physicochemical range for CNS drug candidates (1 < logP < 3; HBD ≤ 1) [1][2]. Medicinal chemistry teams targeting neurological or psychiatric indications can directly elaborate the scaffold without first adjusting its lipophilicity or hydrogen‑bond profile, as would be required for the polar unsubstituted parent.

Stereochemistry‑Driven Medicinal Chemistry Programmes

The spiro‑junction chiral centre provides an enantiomeric handle for asymmetric synthesis or chiral resolution [1]. Groups pursuing enantioselective target engagement can immediately undertake chiral chromatography or enantioselective crystallisation of the commercially available racemate, bypassing the need to install a stereocentre post‑synthetically.

KRAS‑G12D and Switch‑II Pocket Inhibitor Development

Recent work demonstrates that 1‑oxa‑3,7‑diazaspirodecane‑2‑ones bind the KRAS‑G12D Switch‑II pocket with nanomolar affinity (Kd 28–85 nM) [2]. The 7‑benzyl derivative can serve as a direct input for fragment‑growing or scaffold‑hopping campaigns targeting this oncology hotspot.

Cost‑Efficient Procurement for Parallel Synthesis Libraries

The 98% purity specification, coupled with multiple sourcing options (Fluorochem, CymitQuimica, Alfa Apesector), ensures that synthesis laboratories can acquire the building block in quantities from 50 mg to 5 g with minimal need for pre‑reaction purification .

Quote Request

Request a Quote for 7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.